molecular formula C9H19NO B073535 N-methyloctanamide CAS No. 1119-57-9

N-methyloctanamide

Cat. No. B073535
CAS RN: 1119-57-9
M. Wt: 157.25 g/mol
InChI Key: XDXKSZZAKNNKSG-UHFFFAOYSA-N
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Description

N-methyloctanamide is a chemical compound that belongs to the amide family. It is a colorless, odorless, and viscous liquid that is soluble in water and organic solvents. N-methyloctanamide has been widely used in scientific research due to its unique properties and potential applications.

Mechanism Of Action

The mechanism of action of N-methyloctanamide is not well understood. However, it is believed to interact with biological membranes and proteins, altering their structure and function. N-methyloctanamide has also been shown to affect the activity of enzymes and ion channels.

Biochemical And Physiological Effects

N-methyloctanamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to have anti-inflammatory properties. N-methyloctanamide has also been shown to affect the activity of neurotransmitters and to have anxiolytic effects.

Advantages And Limitations For Lab Experiments

N-methyloctanamide has several advantages for lab experiments. It is a relatively safe and non-toxic compound that is easy to handle. It is also a versatile compound that can be used in a variety of applications. However, N-methyloctanamide has some limitations, including its relatively low solubility in water and its potential to interact with biological membranes and proteins, making it difficult to interpret results.

Future Directions

There are several future directions for the use of N-methyloctanamide in scientific research. One potential application is in the development of new drugs and therapies. N-methyloctanamide has been shown to have anti-cancer and anti-inflammatory properties, making it a promising candidate for drug development. Additionally, N-methyloctanamide could be used in the development of new materials, such as polymers and nanoparticles. Finally, further research is needed to understand the mechanism of action of N-methyloctanamide and its potential applications in various fields.

Scientific Research Applications

N-methyloctanamide has been widely used in scientific research as a solvent, surfactant, and reagent. It has been used in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and polymers. N-methyloctanamide has also been used as a cosurfactant in microemulsion systems and as a dispersant in nanoparticle synthesis.

properties

CAS RN

1119-57-9

Product Name

N-methyloctanamide

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

N-methyloctanamide

InChI

InChI=1S/C9H19NO/c1-3-4-5-6-7-8-9(11)10-2/h3-8H2,1-2H3,(H,10,11)

InChI Key

XDXKSZZAKNNKSG-UHFFFAOYSA-N

SMILES

CCCCCCCC(=O)NC

Canonical SMILES

CCCCCCCC(=O)NC

Origin of Product

United States

Synthesis routes and methods

Procedure details

25 g (0.37 mol) of methylamine hydrochloride are dissolved in 125 mL of dichloromethane, and 115 mL of triethylamine are then added. At 0° C., 70 mL (0.41 mol) of octanoyl chloride are added slowly. The reaction mixture is stirred for 3 hours at room temperature. The mixture is filtered and 100 ml of water are then added to the filtrate. The organic phase is separated out by settling, dried over sodium sulfate and evaporated. 61 g of N-methyloctanamide are obtained in quantitative yield.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
115 mL
Type
reactant
Reaction Step Two
Quantity
70 mL
Type
reactant
Reaction Step Three

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